molecular formula C13H12O4 B14748351 Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone

Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone

Cat. No.: B14748351
M. Wt: 232.23 g/mol
InChI Key: XBXZWHBSCJIGDV-BENRWUELSA-N
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Description

Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone is an organic compound characterized by its phenyl and trihydroxyphenyl groups attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone typically involves the reaction of phenylmethanone with a trihydroxybenzene derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Antioxidant activity: Scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone can be compared with other similar compounds, such as:

    Phenyl(2,3,4-trihydroxyphenyl)methanone: Similar structure but different hydroxyl group positions.

    Phenyl(2,4,6-trihydroxyphenyl)methanone: Another isomer with distinct chemical properties.

    Phenyl(2,4-dihydroxyphenyl)methanone: Lacks one hydroxyl group, affecting its reactivity and applications.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

(2Z)-5,5-dihydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one

InChI

InChI=1S/C13H12O4/c14-11-8-13(16,17)7-6-10(11)12(15)9-4-2-1-3-5-9/h1-7,15-17H,8H2/b12-10-

InChI Key

XBXZWHBSCJIGDV-BENRWUELSA-N

Isomeric SMILES

C1C(=O)/C(=C(/C2=CC=CC=C2)\O)/C=CC1(O)O

Canonical SMILES

C1C(=O)C(=C(C2=CC=CC=C2)O)C=CC1(O)O

Origin of Product

United States

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